molecular formula C13H15NO3 B8445143 Glutarimide, N-(4-methoxybenzyl)-

Glutarimide, N-(4-methoxybenzyl)-

Cat. No.: B8445143
M. Wt: 233.26 g/mol
InChI Key: OIGPWDHSJVVQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutarimide, N-(4-methoxybenzyl)- is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glutarimide, N-(4-methoxybenzyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutarimide, N-(4-methoxybenzyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione

InChI

InChI=1S/C13H15NO3/c1-17-11-7-5-10(6-8-11)9-14-12(15)3-2-4-13(14)16/h5-8H,2-4,9H2,1H3

InChI Key

OIGPWDHSJVVQHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glutarimide (5 g, 44.2 mmol) was suspended in acetone (Volume: 100 mL) and then K2CO3 (12.22 g, 88 mmol), Bu4NI (3.27 g, 8.84 mmol) and 4-methoxybenzyl chloride (6.02 mL, 44.2 mmol) were added. The mixture was agitated at room temperature overnight and filtered through celite and then concentrated in vacuo and the residue purified by flash chromatography (0-50% EtOAc/heptane) to afford 8.99 g of the desired product as a colorless solid. LCMS (m/z): (MH+), 234.2, 0.66 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12.22 g
Type
reactant
Reaction Step Two
Quantity
6.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.27 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.